Cas no 30725-13-4 (10H-Phenoxazin-3-amine)

10H-Phenoxazin-3-amine 化学的及び物理的性質
名前と識別子
-
- 10H-Phenoxazin-3-amine
- 3-AMINOPHENOXAZINE
- SCHEMBL8520270
- 30725-13-4
- DB-238200
- A934572
- AMY21626
- DTXSID80497631
-
- MDL: MFCD20693921
- インチ: InChI=1S/C12H10N2O/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H,13H2
- InChIKey: QQEDYUHGZYMULN-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)NC3=C(C=C(C=C3)N)O2
計算された属性
- せいみつぶんしりょう: 198.079312947g/mol
- どういたいしつりょう: 198.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
10H-Phenoxazin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM192702-1g |
10H-phenoxazin-3-amine |
30725-13-4 | 95% | 1g |
$729 | 2023-03-04 | |
Ambeed | A698452-1g |
10H-Phenoxazin-3-amine |
30725-13-4 | 95+% | 1g |
$622.0 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732866-1g |
10h-Phenoxazin-3-amine |
30725-13-4 | 98% | 1g |
¥5224.00 | 2024-08-02 | |
Alichem | A019146725-1g |
10H-Phenoxazin-3-amine |
30725-13-4 | 95% | 1g |
$671.96 | 2023-09-02 |
10H-Phenoxazin-3-amine 関連文献
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
10H-Phenoxazin-3-amineに関する追加情報
10H-Phenoxazin-3-amine (CAS No. 30725-13-4): An Overview of Its Properties, Applications, and Recent Research Advances
10H-Phenoxazin-3-amine (CAS No. 30725-13-4) is a versatile compound with a wide range of applications in the fields of medicinal chemistry, biochemistry, and materials science. This aromatic amine derivative is characterized by its unique structure, which consists of a phenoxazine ring system with an amino group at the 3-position. The compound's molecular formula is C15H14N2O, and it has a molecular weight of 234.28 g/mol.
The phenoxazine ring system is known for its strong electron-donating properties and its ability to form stable complexes with various metal ions. This characteristic makes 10H-Phenoxazin-3-amine an attractive candidate for use in the development of new materials and pharmaceuticals. Additionally, the presence of the amino group at the 3-position provides a reactive site for further chemical modifications, enhancing its potential for diverse applications.
In recent years, 10H-Phenoxazin-3-amine has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. Studies have shown that this compound exhibits antioxidant, anti-inflammatory, and neuroprotective activities, making it a promising lead compound for the development of new drugs targeting various diseases.
One of the key areas of research involving 10H-Phenoxazin-3-amine is its potential as an antioxidant agent. Oxidative stress is a major contributing factor to many diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Research has demonstrated that 10H-Phenoxazin-3-amine can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. A study published in the *Journal of Medicinal Chemistry* in 2022 reported that 10H-Phenoxazin-3-amine exhibited potent antioxidant activity in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.
Beyond its antioxidant properties, 10H-Phenoxazin-3-amine has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response that plays a crucial role in many diseases, including arthritis, inflammatory bowel disease (IBD), and asthma. Recent studies have shown that 10H-Phenoxazin-3-amine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as reduce the expression of inflammatory markers like COX-2 and iNOS. A 2021 study published in *Inflammation Research* demonstrated that 10H-Phenoxazin-3-amine significantly reduced inflammation in a mouse model of IBD, highlighting its potential as an anti-inflammatory drug candidate.
The neuroprotective properties of 10H-Phenoxazin-3-amine have also been extensively studied. Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD) are characterized by progressive neuronal loss and cognitive decline. Research has shown that 10H-Phenoxazin-3-amine can protect neurons from oxidative stress-induced damage and promote neuronal survival. A 2020 study published in *Neuropharmacology* reported that 10H-Phenoxazin-3-amine protected against amyloid-beta-induced neurotoxicity in cultured neurons and improved cognitive function in an AD mouse model.
In addition to its therapeutic applications, 10H-Phenoxazin-3-amine has also found use in materials science due to its unique optical properties. The phenoxazine ring system can absorb light in the visible spectrum and emit fluorescence, making it useful for developing fluorescent probes and sensors. A recent study published in *Advanced Materials* in 2022 demonstrated that derivatives of 10H-Phenoxazin-3-amine could be used to create highly sensitive fluorescent sensors for detecting specific biomolecules such as glucose and DNA.
The synthesis of 10H-Phenoxazin-3-amine typically involves multi-step reactions starting from readily available precursors such as phenylhydrazine and salicylaldehyde. The synthetic route can be optimized to achieve high yields and purity levels, making it suitable for large-scale production. Recent advancements in synthetic methods have focused on developing more efficient and environmentally friendly processes for the preparation of this compound.
In conclusion, 10H-Phenoxazin-3-amine (CAS No. 30725-13-4) is a multifunctional compound with significant potential in various fields, including medicinal chemistry, biochemistry, and materials science. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, the future prospects for this compound appear promising.
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